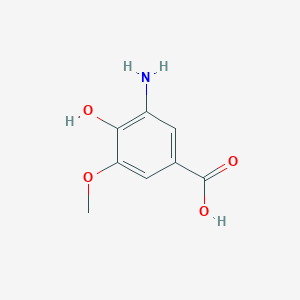

3-氨基-4-羟基-5-甲氧基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-4-hydroxy-5-methoxybenzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a member of the class of benzoic acids .

Synthesis Analysis

The synthesis of 3-Amino-4-hydroxy-5-methoxybenzoic acid involves a mixture of 5-nitrovanillic acid, palladium on carbon (10% Pd/C), and 37% hydrochloric acid in ethanol. The mixture is stirred at room temperature under H2 overnight. After filtration, the solvent is evaporated to dryness, affording the product as a white powder .Molecular Structure Analysis

The molecular structure of 3-Amino-4-hydroxy-5-methoxybenzoic acid can be represented by the empirical formula C8H9NO3 . The molecular weight is 167.16 .Chemical Reactions Analysis

3-Amino-4-hydroxy-5-methoxybenzoic acid is suitable for solution phase peptide synthesis . It is also used as a key building block for the efficient synthesis of carbazole alkaloids mukonine and mukonidine via oxidative annulation .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-4-hydroxy-5-methoxybenzoic acid include a melting point of 180-185 °C . The enthalpy of sublimation is 136.1 ± 1.0 kJ/mol, and the enthalpy of fusion is 22.4 kJ/mol at 456.9 K .科学研究应用

1. 酶抑制和生物活性

3-氨基-4-羟基-5-甲氧基苯甲酸对α-葡萄糖苷酶和糖原磷酸化酶表现出显着的抑制活性。这表明在管理糖尿病和其他代谢综合征等疾病方面具有潜在的治疗应用。在研究以其药用特性而闻名的植物 Cyclocarya paliurus 的叶子时,它与其他化合物一起被发现 (Li et al., 2008)。

2. 与儿茶酚 O-甲基转移酶 (COMT) 的相互作用

该化合物是合成的,因为它具有作为 COMT 的亲和力标记试剂的潜力,COMT 是一种参与儿茶酚甲基化的酶。它表现出对 COMT 的非竞争性抑制,表明其在生物医学研究中探索该酶的结构和功能方面的潜力 (Borchardt & Huber, 1982)。

3. 纳米颗粒封装

在食品科学领域,3-氨基-4-羟基-5-甲氧基苯甲酸(以香草酸的形式)已成功包封在层状双氢氧化物 (LDH) 中以生产纳米杂化物。这种方法对于食品中的受控风味释放非常重要,为食品加工和保鲜技术提供了潜在的进步 (Hong, Oh & Choy, 2008)。

4. 微生物代谢研究

探索芳香酸微生物代谢的研究表明,3-氨基-4-羟基-5-甲氧基苯甲酸是 Pseudomonas putida 降解特定苯甲酸的产物。这提供了对微生物途径及其在生物修复和生化生产中的潜在应用的见解 (Donnelly & Dagley, 1980)。

5. 在药物开发和合成中的应用

该化合物与各种药物中间体的合成有关。例如,它的衍生物用于合成抗精神病药物阿米磺比利。了解其在这些合成中的作用有助于改进药物开发过程 (Wang Yu, 2008)。

作用机制

Target of Action

It is known that this compound is a derivative of benzoic acid, which has been reported to have antimicrobial properties . Therefore, it is possible that this compound may interact with microbial cells or enzymes as its primary targets.

Biochemical Pathways

This could lead to the inhibition of microbial growth or even cell death .

Pharmacokinetics

Like other benzoic acid derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on its potential antimicrobial properties, it may lead to the disruption of microbial cell walls, inhibition of essential enzymes, and ultimately, the death of microbial cells .

Action Environment

The action, efficacy, and stability of 3-Amino-4-hydroxy-5-methoxybenzoic acid may be influenced by various environmental factors. These could include pH, temperature, and the presence of other substances that could interact with the compound. For instance, the compound’s antimicrobial activity could be enhanced or diminished by the presence of other antimicrobial agents. Its stability could also be affected by exposure to light, heat, or certain chemicals .

安全和危害

未来方向

3-Amino-4-hydroxy-5-methoxybenzoic acid has potential applications in the separation and recovery of Pd (II) from a mixed solution containing Pt, Pd, and Rh . It is also used in the synthesis of carbazole alkaloids mukonine and mukonidine , indicating its potential in the development of new pharmaceuticals.

生化分析

Biochemical Properties

It is known to play a role in polyketide biosynthesis . An O-methyltransferase-like protein, AlpH, is responsible for the hydrazine incorporation in kinamycin biosynthesis . AlpH catalyses a unique SAM-independent coupling of L-glutamylhydrazine and polyketide intermediate via a rare Mannich reaction in polyketide biosynthesis .

Cellular Effects

It has been suggested that it may have an impact on cardiomyocyte contraction

Molecular Mechanism

It is known to be involved in the biosynthesis of kinamycin, a diazo natural product . The enzyme AlpH catalyses a unique coupling of L-glutamylhydrazine and a polyketide intermediate, which is a key step in the biosynthesis of kinamycin .

Temporal Effects in Laboratory Settings

It is known that the compound has a sublimation enthalpy of 136.1 ± 1.0 kJ/mol .

Metabolic Pathways

It is known to be involved in the biosynthesis of kinamycin .

属性

IUPAC Name |

3-amino-4-hydroxy-5-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10H,9H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLOPJCGAMGGRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2740934.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2740935.png)

![1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2740936.png)

![6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2740940.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2740941.png)

![(Z)-methyl 2-(4,6-difluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2740942.png)

![4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl phenylacetate](/img/structure/B2740946.png)

![2-(4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenoxy)acetamide](/img/structure/B2740948.png)

![4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2740950.png)

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2740953.png)

![3-(o-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2740957.png)